molecular formula C16H15N3O4S B13725008 Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate CAS No. 2108176-84-5

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Cat. No.: B13725008
CAS No.: 2108176-84-5
M. Wt: 345.4 g/mol
InChI Key: QUVZPBOWJVUYFH-UHFFFAOYSA-N
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Description

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is further functionalized with an ethyl ester and a tosyl group. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, typically involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action for Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its tosyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

2108176-84-5

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylate

InChI

InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-10-17-15-13(18-14)8-9-19(15)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

QUVZPBOWJVUYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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